molecular formula C12H8BrN3S B13470215 5-(4-bromonaphthalen-1-yl)-4H-1,2,4-triazole-3-thiol

5-(4-bromonaphthalen-1-yl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B13470215
M. Wt: 306.18 g/mol
InChI Key: HAEKPMPPPFVQTL-UHFFFAOYSA-N
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Description

5-(4-bromonaphthalen-1-yl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that contains a triazole ring substituted with a bromonaphthalene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-bromonaphthalen-1-yl)-4H-1,2,4-triazole-3-thiol typically involves the reaction of 4-bromonaphthalene-1-carboxylic acid with thiosemicarbazide under acidic conditions to form the corresponding triazole derivative. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated under reflux for several hours to ensure complete conversion .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

5-(4-bromonaphthalen-1-yl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form a disulfide or sulfonic acid derivative.

    Reduction: The bromonaphthalene moiety can be reduced to form the corresponding naphthalene derivative.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, sodium hypochlorite, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide, potassium thiocyanate, or primary amines under basic conditions.

Major Products Formed

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Naphthalene derivatives.

    Substitution: Various substituted triazole derivatives depending on the nucleophile used.

Scientific Research Applications

5-(4-bromonaphthalen-1-yl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic applications, including as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-(4-bromonaphthalen-1-yl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can coordinate with metal ions, while the bromonaphthalene moiety can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-bromonaphthalen-1-yl)methanol
  • 4-bromonaphthalen-1-yl)methanamine
  • 4-bromonaphthalen-1-yl)methanamine hydrochloride

Uniqueness

5-(4-bromonaphthalen-1-yl)-4H-1,2,4-triazole-3-thiol is unique due to the presence of both a triazole ring and a bromonaphthalene moiety. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications. The triazole ring provides stability and the potential for coordination chemistry, while the bromonaphthalene moiety offers opportunities for further functionalization and interaction with biological targets.

Properties

Molecular Formula

C12H8BrN3S

Molecular Weight

306.18 g/mol

IUPAC Name

5-(4-bromonaphthalen-1-yl)-1,2-dihydro-1,2,4-triazole-3-thione

InChI

InChI=1S/C12H8BrN3S/c13-10-6-5-9(11-14-12(17)16-15-11)7-3-1-2-4-8(7)10/h1-6H,(H2,14,15,16,17)

InChI Key

HAEKPMPPPFVQTL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2Br)C3=NC(=S)NN3

Origin of Product

United States

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